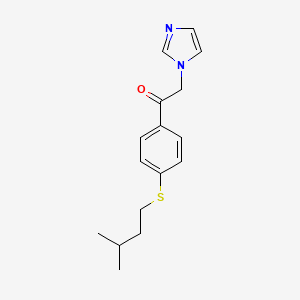

2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone

Description

2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone is a substituted acetophenone derivative with a thioether-linked isopentyl group at the 4′-position and an imidazole ring at the 2-position.

Properties

CAS No. |

73932-16-8 |

|---|---|

Molecular Formula |

C16H20N2OS |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |

InChI |

InChI=1S/C16H20N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |

InChI Key |

VNUKVDIMHZFZRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

Substitution Reaction: The phenyl group is introduced via a substitution reaction, where the imidazole ring is reacted with a halogenated benzene derivative.

Addition of the 3-methylbutylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 3-methylbutylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the imidazole ring.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl group and the 3-methylbutylsulfanyl moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues in the Acetophenone Family

The compound shares structural homology with several acetophenone derivatives, differing primarily in substituents at the 2- and 4′-positions. Key analogues include:

Physicochemical Properties

- Lipophilicity: The isopentylthio group in 2-(1-imidazolyl)-4'-(isopentylthio)acetophenone increases logP compared to shorter-chain thioether analogues (e.g., propylthio: logP ~2.8 vs. isopentylthio: logP ~3.5) .

- Solubility : Imidazole-containing derivatives exhibit moderate aqueous solubility due to hydrogen bonding, but bulky thioether groups like isopentyl reduce solubility in polar solvents .

- Thermal Stability: Thioether-linked acetophenones generally show higher melting points (e.g., 4-(benzylthio)acetophenone: MP 122–124°C) compared to non-thioether analogues (e.g., 4′-imidazolyl acetophenone: MP 22–24°C) .

Antimicrobial Activity

Imidazole-thioether hybrids exhibit moderate antibacterial activity. For example:

- 2-(1-Imidazolyl)-4'-(isopentylthio)acetophenone: MIC = 32 µg/mL against S. aureus due to membrane disruption via thioether hydrophobicity .

- 4-(Benzylthio)acetophenone: Lower activity (MIC = 64 µg/mL) against the same strain, highlighting the importance of imidazole’s hydrogen-bonding capacity .

Enzyme Inhibition

The imidazole moiety enables interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition by 4′-(1-imidazolyl)acetophenone, IC₅₀ = 12 µM) . Isopentylthio substitution may modulate inhibition potency by altering substrate access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.